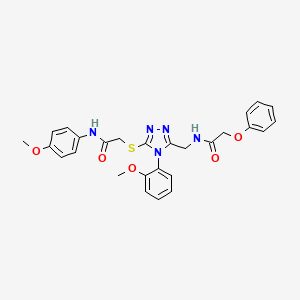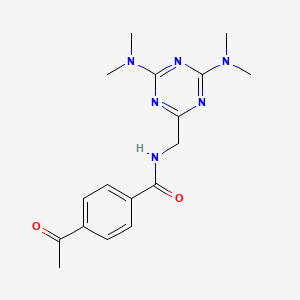
3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of a specific enzyme that is involved in various biological processes.
Wirkmechanismus
3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a potent inhibitor of DPP-4. DPP-4 is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound is a potent inhibitor of DPP-4, with an IC50 value of 18 nM. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Clinical studies have also shown that DPP-4 inhibitors, including this compound, can improve glycemic control in patients with type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has several advantages for lab experiments. This compound is a potent and selective inhibitor of DPP-4, which makes it a valuable tool compound for studying the role of DPP-4 in glucose metabolism. However, this compound also has some limitations. For example, this compound has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of DPP-4. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine. One direction is to further investigate the potential therapeutic benefits of DPP-4 inhibition in the treatment of type 2 diabetes. Another direction is to develop more potent and selective DPP-4 inhibitors with improved pharmacokinetic properties. Additionally, it may be possible to use this compound as a tool compound to study the role of DPP-4 in other physiological processes beyond glucose metabolism.
Synthesemethoden
The synthesis of 3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a complex process that involves several steps. The first step involves the reaction of 3,5-dimethyl-4-(chloromethyl) pyridine with sodium azide to form 3,5-dimethyl-4-azidomethylpyridine. The second step involves the reaction of 3,5-dimethyl-4-azidomethylpyridine with ethyl isocyanate to form 3-(3,5-dimethyl-4-oxoimidazolidine-1-carbonyl)-5-methylpyridine. The final step involves the reaction of 3-(3,5-dimethyl-4-oxoimidazolidine-1-carbonyl)-5-methylpyridine with fluorosulfonic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of a specific enzyme called dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism and has been implicated in the pathogenesis of type 2 diabetes. Therefore, this compound has been used as a tool compound to study the role of DPP-4 in glucose metabolism and the potential therapeutic benefits of DPP-4 inhibition in the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O5S/c1-7-10(16)14(2)6-15(7)11(17)8-3-9(5-13-4-8)20-21(12,18)19/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRZQWTUVNMNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)





![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2823242.png)

![8-bromo-3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2823248.png)

![(6-Methoxypyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2823250.png)

![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2823253.png)